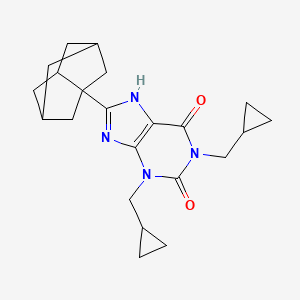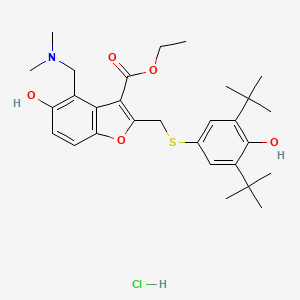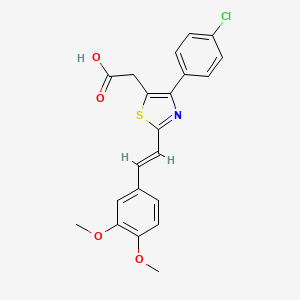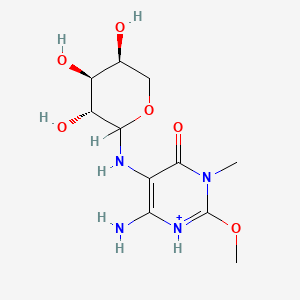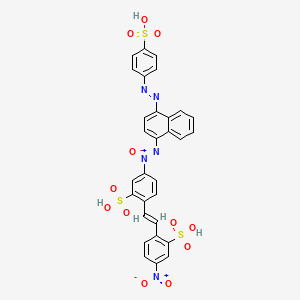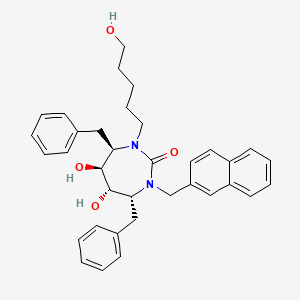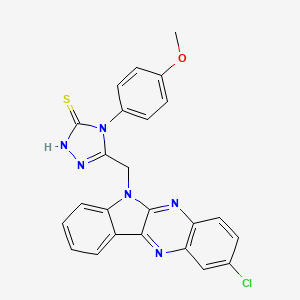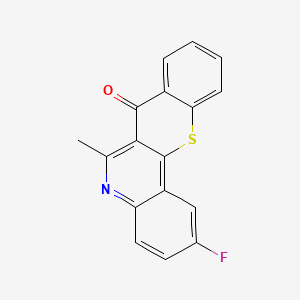
2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-フルオロ-6-メチル-7H-(1)ベンゾチオピラノ(3,2-c)キノリン-7-オンは、ベンゾチオピラノキノリンオン類に属する化学化合物です。この化合物は、硫黄、窒素、フッ素原子を含む縮合複素環系を含む独自の構造で知られています。それは、さまざまな分野での潜在的な薬理学的特性と用途のために科学界で注目を集めてきました。
準備方法
合成経路と反応条件
2-フルオロ-6-メチル-7H-(1)ベンゾチオピラノ(3,2-c)キノリン-7-オンの合成は、通常、2-[S-(キノリル-4)]-チオ安息香酸の分子内環化を含みます。 反応条件には、環化プロセスを促進するために触媒や特定の溶媒を使用することがよくあります 。たとえば、この化合物は、2-フルオロ-6-メチル安息香酸とキノリン誘導体を制御された条件下で反応させることによって合成することができます。
工業生産方法
この化合物の工業生産方法は、広く文書化されていません。一般的なアプローチは、ラボでの合成プロセスをスケールアップし、収率を高めるために反応条件を最適化し、さまざまな精製技術を通じて最終生成物の純度を確保することを含むでしょう。
化学反応の分析
反応の種類
2-フルオロ-6-メチル-7H-(1)ベンゾチオピラノ(3,2-c)キノリン-7-オンは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は酸化されて、追加の官能基を導入したり、既存の官能基を変更したりすることができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、薬理学的特性を変更する可能性があります。
置換: 化合物中のフッ素原子は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤が含まれます。反応条件は通常、所望の変換を達成するために、特定の温度、溶媒、触媒を含みます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により追加の酸素含有官能基を持つ化合物が生成される場合があり、一方、置換反応によりフッ素原子の代わりにさまざまな置換基が導入される可能性があります。
科学研究の応用
2-フルオロ-6-メチル-7H-(1)ベンゾチオピラノ(3,2-c)キノリン-7-オンは、次のようないくつかの科学研究の用途があります。
化学: この化合物は、より複雑な分子を合成し、反応機構を研究するための構成要素として使用されます。
医学: 予備研究によると、この化合物は、鎮痛作用などの薬理学的特性を持つ可能性があります.
工業: この化合物は、新素材や化学プロセスの開発に使用できます。
科学的研究の応用
2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
2-フルオロ-6-メチル-7H-(1)ベンゾチオピラノ(3,2-c)キノリン-7-オンの作用機序は完全に解明されていません。 それは、中枢神経系で特定の分子標的および経路と相互作用すると考えられています。 この化合物の構造により、特定の受容体または酵素に結合することができ、それらの活性を調節し、薬理学的効果をもたらす可能性があります .
類似化合物との比較
類似化合物
2-クロロ-6-メチル-7H-(1)ベンゾチオピラノ(3,2-c)キノリン-7-オン: この化合物は構造が似ていますが、フッ素原子ではなく塩素原子を含んでいます。
2-フルオロ-6-ヒドロキシ安息香酸メチルエステル: 化学合成の中間体として使用される、異なる官能基配列を持つ別の関連化合物.
独自性
2-フルオロ-6-メチル-7H-(1)ベンゾチオピラノ(3,2-c)キノリン-7-オンは、縮合複素環系内にフッ素、硫黄、窒素原子が組み合わされている点がユニークです。この独特の構造は、その独特の化学的および薬理学的特性に貢献し、他の類似化合物とは異なります。
特性
CAS番号 |
88350-84-9 |
|---|---|
分子式 |
C17H10FNOS |
分子量 |
295.3 g/mol |
IUPAC名 |
2-fluoro-6-methylthiochromeno[3,2-c]quinolin-7-one |
InChI |
InChI=1S/C17H10FNOS/c1-9-15-16(20)11-4-2-3-5-14(11)21-17(15)12-8-10(18)6-7-13(12)19-9/h2-8H,1H3 |
InChIキー |
UXXUGJNOFKNYOG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C3C=C(C=CC3=N1)F)SC4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)
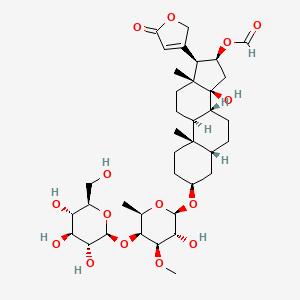
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
